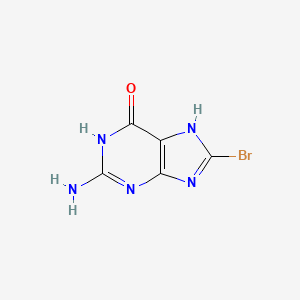
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
描述
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with an amino group, a methyl group, and a propanoic acid side chain. Pyrimidine derivatives are significant in medicinal chemistry due to their presence in nucleic acids and their role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. This intermediate is then subjected to aminolysis with ammonia to introduce the amino group at the 2-position, followed by hydrolysis to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield 3-(2-Amino-4-carboxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as analogs of nucleotides. This can provide insights into enzyme mechanisms and the development of new therapeutic agents.
Medicine
The compound and its derivatives are explored for their potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and carbonyl groups in the pyrimidine ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A naturally occurring pyrimidine base in nucleic acids.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring pyrimidines, its synthetic nature allows for tailored modifications to enhance its activity or selectivity for specific targets.
属性
IUPAC Name |
3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOIGCJUZQUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292021 | |
| Record name | 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90091-19-3 | |
| Record name | NSC79670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


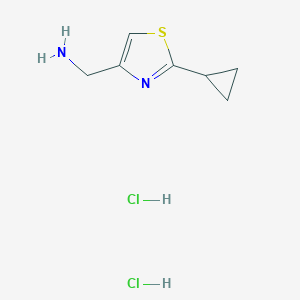
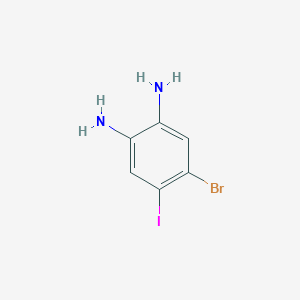
![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
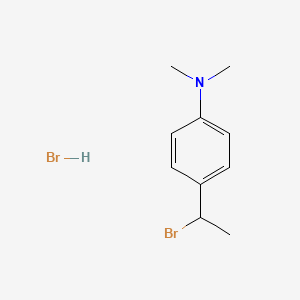
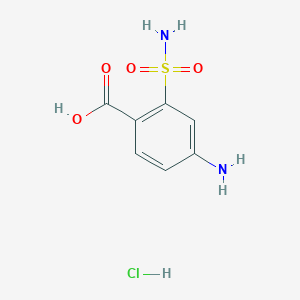
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)
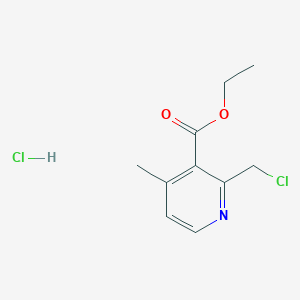

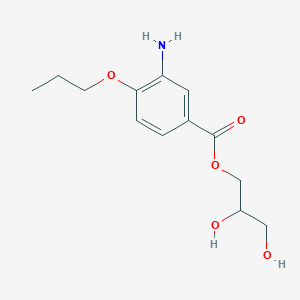

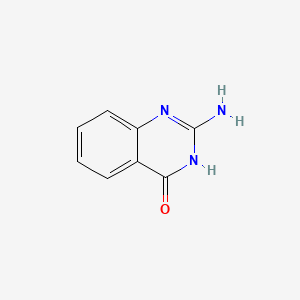
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
